Carmine

Description

Properties

IUPAC Name |

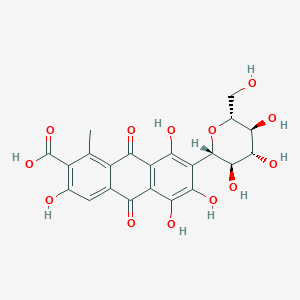

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLVPJVXFOQEV-NGOCYOHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red crystals in methanol; bright red powder; deep red color in water; [HSDB] | |

| Record name | Carmine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1390-65-4 | |

| Record name | Carmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enduring Enigma of a Natural Dye: A Mechanistic Guide to Carmine Staining in Histology

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

From the vibrant textiles of the Aztec empire to the precise visualization of cellular components, the journey of carmine is a masterclass in natural product chemistry. Derived from the cochineal insect (Dactylopius coccus cacti), this brilliant red colorant has been a cornerstone of histological staining for over 150 years.[1] Its longevity in an era of synthetic chemistry is a testament to its unique ability to selectively reveal specific tissue structures. However, to the modern researcher, simply following a protocol is insufficient. True scientific integrity demands a deeper understanding of the underlying principles to troubleshoot, innovate, and correctly interpret results.

This guide moves beyond rote methodology to dissect the core mechanism of action for carmine staining. We will explore the intricate dance of molecules—the chelation of the active compound, carminic acid, with metallic mordants, and the subsequent, highly specific interactions with biological macromolecules. By understanding the causality behind each step, we can transform a historical art into a precise and reliable scientific tool.

The Molecular Foundation: From Carminic Acid to the Carmine Lake

The staining capacity of carmine is not inherent to the dye molecule alone but is unlocked through a classic example of mordant dyeing. The process begins with the extraction of the active chromophore, carminic acid (C₂₂H₂₀O₁₃) , from the cochineal insect.[2]

Carminic Acid: The Chromophore

Carminic acid is an anthraquinone derivative with a glucose moiety. Its structure is rich in hydroxyl (-OH) and carboxyl (-COOH) groups, which are critical for its function. These groups serve as the primary sites for chelation with metal ions.

Caption: Chemical structure of carminic acid, the active chromophore in carmine.

The Essential Partner: The Mordant

In virtually all histological applications, carminic acid is used with a mordant , a substance (typically a metallic salt) that forms a coordination complex with the dye, acting as a bridge to bind it to the tissue.[1][3][4] The most common mordant used with carmine is an aluminum salt, such as aluminum potassium sulfate (alum).[2]

The mordant's role is twofold:

-

To form an insoluble complex (a "lake") : This prevents the dye from being easily washed out of the tissue.

-

To confer a net positive charge : This is the key to its binding mechanism for many tissue targets.

The Staining Entity: Formation of the Carmine Lake

When carminic acid is boiled in a solution with an aluminum salt, the aluminum ions (Al³⁺) chelate with the hydroxyl and carboxyl groups of the carminic acid molecule. This reaction forms a large, stable, and brightly colored coordination complex known as the carmine lake .[5][6][7] Recent structural analyses suggest this complex can exist as a tetrameric structure involving aluminum and often calcium ions.[8] This complex carries a net positive charge, transforming the anionic carminic acid into a cationic staining reagent. It is this positively charged "lake" that is the active staining entity, not the carminic acid alone.

Caption: Formation of the carmine lake and its subsequent binding to tissue.

Mechanisms of Target Specificity: Why Carmine Stains Different Tissues

The genius of carmine lies in its versatility. By subtly altering the formulation—the type of mordant, the pH, and the solvent—the carmine lake can be directed to bind selectively to different biological macromolecules. The binding mechanism is not universal; it is tailored to the target.[6][7]

Nuclear and Chromosome Staining (e.g., Carmalum, Acetocarmine)

-

Core Mechanism: Electrostatic Interaction. The primary basis for nuclear staining is the strong electrostatic attraction between the positively charged carmine-aluminum complex and the abundant, negatively charged phosphate groups of DNA and RNA in the chromatin.[6][7][9] This makes carmine an excellent and sharp nuclear stain, often used as an alternative to hematoxylin.[1]

-

Supporting Interactions: The binding is further stabilized by coordination bonds and hydrogen bonds between the complex and the nucleoproteins.[6][7] Acetocarmine, specifically, is a classic stain for chromosome squash preparations, where the acetic acid medium helps to fix and macerate the tissue while facilitating the staining of the condensed chromosomes.[10]

Glycogen Staining (Best's Carmine)

-

Core Mechanism: Hydrogen Bonding. The staining of glycogen, a large polymer of glucose, is not primarily an ionic interaction. Instead, it is a highly selective process driven by hydrogen bonding .[11][12] The specific formulation of Best's carmine solution—typically an ammoniacal, alcoholic solution—is critical. It creates an environment where the phenolate (-O⁻) groups within the carmine complex can form strong hydrogen bonds with the numerous hydroxyl (-OH) groups along the glycogen chains.[6][7][11]

-

Causality of the Formulation: The high alcohol concentration and ammonia-induced alkaline pH help to suppress non-specific, low-affinity ionic background staining, allowing the more specific hydrogen bonds to dominate. The large size of the carmine complex also contributes to its retention within the glycogen deposits.

Mucin Staining (Mucicarmine)

-

Core Mechanism: Electrostatic Interaction and Molecular Sieving. Like nuclei, acidic mucins are rich in anionic groups (carboxyl and sulfate groups). The positively charged carmine-aluminum complex binds strongly to these sites via ionic interactions.[5][6]

-

Role of Polymerization: The specificity of mucicarmine is thought to be enhanced by the formation of unique polymeric carmine molecules in the presence of the high aluminum chloride concentration used in its preparation.[6][7][9] These large dye polymers are entrapped within the fine molecular meshwork of the mucin, a principle known as molecular sieving, which further enhances staining intensity and selectivity. This is particularly useful for identifying adenocarcinomas, which are characterized by excessive mucin production.[5]

Experimental Protocols: A Self-Validating System

A protocol is only as good as the understanding behind it. Here, we present a detailed workflow for Best's carmine staining for glycogen, explaining the causality behind each critical step to ensure a self-validating and reproducible system.

Workflow: Best's Carmine Staining for Glycogen

Caption: Standard experimental workflow for Best's carmine staining.

Detailed Methodology and Rationale

Objective: To specifically stain glycogen deposits in formalin-fixed, paraffin-embedded tissue sections (e.g., liver or muscle).[13][14]

| Step | Action | Causality & Rationale (The "Why") |

| 1. Preparation | Dewax sections in xylene and rehydrate through graded alcohols to distilled water. | Trustworthiness: This is a standard and essential step for any aqueous stain on paraffin sections. It removes the hydrophobic wax and allows the aqueous staining reagents to penetrate the tissue. |

| 2. Nuclear Staining | Stain with a regressive iron hematoxylin (e.g., Weigert's) for 5-7 minutes. Rinse in water. Differentiate briefly in acid-alcohol. "Blue" in tap water or a suitable bluing agent. | Expertise: Staining the nuclei first provides essential morphological context. An iron hematoxylin is used because it is resistant to decolorization by the subsequent alkaline carmine solution, unlike aluminum-based hematoxylins. Differentiation ensures that only the nuclei remain stained, preventing a dark background that could obscure the carmine.[15][16] |

| 3. Carmine Staining | Place slides in freshly prepared Best's carmine working solution for 15-30 minutes.[13] | Authoritative Grounding: This is the core step. The ammoniacal alcoholic solution is specifically formulated to promote hydrogen bonding between the carmine complex and glycogen hydroxyl groups while minimizing non-specific ionic binding to other tissue elements.[6][11] |

| 4. Differentiation | Without rinsing in water, drain the slide and place it directly into Best's differentiator (a specific mixture of methanol, ethanol, and water) for a few seconds to 1 minute.[13][17] | Expertise & Causality: This is the most critical step for specificity. The alcoholic differentiator selectively removes any loosely, non-specifically bound carmine from the cytoplasm. The hydrogen bonds holding the carmine to glycogen are stronger and resist this brief wash, resulting in sharp, specific staining. Rinsing in water before this step would precipitate the dye and ruin the differentiation.[18] |

| 5. Dehydration & Clearing | Quickly rinse in 70% alcohol, dehydrate through 95% and absolute alcohol, and clear in xylene. | Trustworthiness: This is a standard procedure to remove water from the tissue before applying a non-aqueous, resinous mounting medium. |

| 6. Mounting | Apply a drop of resinous mounting medium and coverslip. | Self-Validation: This provides a permanent, high-refractive-index preparation for microscopic examination. |

Expected Results: Glycogen appears as pink to red granules, while nuclei are stained dark blue to black.[13] A control slide, pre-treated with diastase or amylase to digest glycogen, should also be run to confirm staining specificity.

Field Insights: Troubleshooting and Best Practices

Even with a robust understanding, challenges can arise due to the inherent nature of this semi-synthetic dye.

| Problem | Probable Cause(s) | Solution / Mitigation Strategy |

| Weak or No Glycogen Staining | 1. Glycogen loss during fixation (especially in aqueous fixatives).2. Exhausted or improperly prepared carmine solution.3. Over-differentiation. | 1. Use an alcoholic fixative like Carnoy's or alcoholic formalin to better preserve glycogen.[13]2. Prepare the carmine working solution fresh before use.[17][19] Store stock solution correctly.3. Monitor differentiation under a microscope to stop the process as soon as the background is clear. |

| High Background Staining | 1. Incomplete differentiation.2. Section too thick.3. Carmine solution too old or has precipitated. | 1. Increase differentiation time slightly or use fresh differentiator.2. Ensure sections are cut at the recommended 4-5µm thickness.3. Filter the carmine solution before use.[19] |

| Precipitate on Section | 1. Unfiltered staining solution.2. Rinsing in water after carmine staining and before differentiation.3. Dye variability and quality.[6] | 1. Always filter the carmine working solution immediately before use.2. Move slides directly from the carmine solution to the differentiator without any water rinse.[18]3. Use high-quality, certified carmine from a reputable supplier. |

Conclusion

Carmine staining is a powerful and versatile technique that has rightfully maintained its place in the histology laboratory. Its mechanism of action is a sophisticated interplay of coordination chemistry, electrostatic forces, and hydrogen bonding. Nuclear and mucin staining rely primarily on the attraction of the cationic carmine-aluminum lake to anionic tissue components. In contrast, the remarkable specificity of Best's carmine for glycogen stems from a network of hydrogen bonds, a mechanism enabled by a carefully balanced ammoniacal alcoholic solution.

For the researcher, moving beyond the protocol to understand these core principles is paramount. This knowledge empowers not only the effective troubleshooting of staining artifacts but also the intelligent application and interpretation of results, ensuring that this historic dye continues to provide clear and reliable insights into tissue morphology and pathology.

References

-

Creative Bioarray. (n.d.). Carmine Alum Staining Protocol. [Link]

-

Kuhlmann, W. D. (n.d.). Carmine staining methods. Laboratory Diagnostics & Cell Science. [Link]

-

Horobin, R. W., & Murgatroyd, L. B. (1971). The staining of glycogen with Best's Carmine and similar hydrogen bonding dyes. A mechanistic study. The Histochemical Journal, 3(1), 1–9. [Link]

-

Biognost. (n.d.). CARMINE, C.I. 75470. Instructions for Use. [Link]

-

StainsFile. (n.d.). Carmine. [Link]

-

Kansas State University. (n.d.). ACETOCARMINE STAINING. Wheat Genetics Resource Center. [Link]

-

Gupta, K., & Jadhav, K. (2023). Histology, Staining. In StatPearls. StatPearls Publishing. [Link]

-

Horobin, R. W., & Murgatroyd, L. B. (1971). The staining of glycogen with Best's Carmine and similar hydrogen bonding dyes. A mechanistic study. The Histochemical Journal, 3(1), 1–9. [Link]

-

Biology Discussion. (n.d.). Preparation of Different Stains | Microscopy. [Link]

-

University of Delaware. (n.d.). Histology Techniques - Staining Methods Used in This Collection. [Link]

-

Dapson, R. W. (2007). The history, chemistry and modes of action of carmine and related dyes. Biotechnic & Histochemistry, 82(4-5), 173–187. [Link]

-

Dapson, R. W. (2007). The history, chemistry and modes of action of carmine and related dyes. Biotechnic & Histochemistry, 82(4-5), 173–187. [Link]

-

van der Zwaag, D. V., et al. (2023). Brilliantly red: the structure of carmine. ChemRxiv. [Link]

-

Dapson, R. W. (2007). The history, chemistry and modes of action of carmine and related dyes. Biotechnic & Histochemistry, 82(4-5), 173–187. [Link]

-

Wikipedia. (n.d.). Carmine. [Link]

-

Medilines. (n.d.). Best's Carmine Colour. Product Information Sheet. [Link]

-

Morphisto. (n.d.). Staining Kit: Carmine Staining for Glycogen (after BEST). [Link]

-

Kessel, J. F. (1927). Experiments with the Use of Carmine Stains for the Detection and Differentiation of Intestinal Protozoa in. The American Journal of Tropical Medicine and Hygiene, s1-7(3), 177-189. [Link]

-

Merchan, M. A., et al. (2021). Formulae for Carmine and Hematoxylin: Substantive and Adjective Coloration with Aniline Stains. Cajal and de Castro's Neurohistological Methods. Oxford Academic. [Link]

-

ResearchGate. (2014). Any one know how is the hematoxylin–carmine staining?. [Link]

-

ResearchGate. (2020). Can someone recommend how to stain epithelial cells with carmine powder?. [Link]

-

Horobin, R. W. (2002). Troubleshooting histology stains. Semantic Scholar. [Link]

-

Dapson, R. W. (2005). Nuclear staining with alum hematoxylin. Biotechnic & Histochemistry, 80(3-4), 119-128. [Link]

-

Kiernan, J. A. (2001). Nuclear Stains. (PDF) Nuclear Stains. ResearchGate. [Link]

-

Kiernan, J. A. (n.d.). Nuclear Stains. MIT ESP. [Link]

-

Titilayo, O. F., & Afolabi, O. O. (2022). Histological stains and their application in teaching and research. World Journal of Advanced Research and Reviews, 15(3), 523-531. [Link]

-

Leica Biosystems. (n.d.). An Intro to Hematoxylin: Staining Protocol, Hematein Formation. [Link]

-

NPTEL. (n.d.). Natural Mordants – Textile colouration and finishes. [Link]

Sources

- 1. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 2. stainsfile.com [stainsfile.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Natural Mordants – Textile colouration and finishes [ebooks.inflibnet.ac.in]

- 5. Histology, Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The history, chemistry and modes of action of carmine and related dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. tandfonline.com [tandfonline.com]

- 10. ACETOCARMINE STAINING [k-state.edu]

- 11. The staining of glycogen with Best's Carmine and similar hydrogen bonding dyes. A mechanistic study | Semantic Scholar [semanticscholar.org]

- 12. The staining of glycogen with Best's Carmine and similar hydrogen bonding dyes. A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medilines.com [medilines.com]

- 14. Staining Kit: Carmine Staining for Glycogen (after BEST) [morphisto.de]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. biognost.com [biognost.com]

- 18. ajtmh.org [ajtmh.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

The Enduring Crimson: Carmine's Pivotal Role in the Dawn of Biological Staining

A Technical Guide for the Modern Researcher

Foreword

Before the advent of synthetic aniline dyes, the ability to discern the intricate tapestry of tissues under the microscope was severely limited. The undifferentiated, translucent world of cells and their components remained largely a mystery. It was in this environment that a vibrant red pigment, derived from an unlikely source, became one of the first and most crucial tools for early microscopists, forever changing the course of histology and cellular biology. This guide delves into the history, chemistry, and foundational techniques of carmine staining, offering a comprehensive look at its indispensable role in transforming biological observation from a speculative art into a rigorous science. As we explore the pioneering work of individuals who unlocked the secrets of the cell with this natural dye, we gain a deeper appreciation for the foundations upon which modern biological and pharmaceutical research are built.

The Unlikely Origins of a Revolutionary Stain

Carmine, a brilliant crimson pigment, is derived from cochineal, a dyestuff extracted from the dried and pulverized bodies of the female scale insect Dactylopius coccus, native to the tropical and subtropical regions of the Americas.[1][2] Used for centuries by Aztec and Mayan civilizations to dye textiles, its introduction to Europe in the 16th century marked the beginning of its journey into the annals of scientific discovery.[2][3] The active coloring agent in carmine is carminic acid, a complex anthraquinone derivative.[1] However, carmine itself is a "semi-synthetic" dye, a complex formed between carminic acid and aluminum.[4][5] This chemical partnership is crucial to its function as a biological stain.

The preparation of carmine traditionally involves boiling the powdered insect bodies in an ammonia or sodium carbonate solution. After filtering to remove insoluble matter, alum (aluminum potassium sulfate) is added to the clear solution of carminic acid, precipitating the red aluminum salt.[1] This process, while seemingly straightforward, is fraught with variables that have plagued researchers for centuries. The quality and consistency of carmine can be affected by geography, agricultural practices, and the manufacturing methods used to produce it, leading to significant batch-to-batch variability.[4][5]

Pioneering Microscopists and the Dawn of Staining

While early natural philosophers like Leeuwenhoek and Hooke may have used cochineal in some of their observations, it was English botanist John Hill who, in 1770, is credited with the first systematic use of carmine for staining wood fibers, marking its formal entry into scientific literature.[6][7][8] However, the true potential of carmine as a histological stain was unlocked in the mid-19th century.

The Italian scientist Alfonso Corti , renowned for his detailed description of the sensory organ of the inner ear (the Organ of Corti), was among the early pioneers who utilized carmine to study cell contents in 1851.[9][10][11][12] His work was part of a broader movement of European researchers who were mastering the use of the microscope and developing techniques for tissue fixation and staining, laying the groundwork for modern histology.[10]

It was, however, the German anatomist Joseph von Gerlach who is widely recognized as a pioneer of histological staining and a major proponent of carmine's use.[13][14] In 1858, Gerlach introduced a carmine staining solution mixed with gelatin, a technique that significantly improved the clarity and permanence of stained preparations.[13][15][16] His work, particularly on the cerebellum, demonstrated the power of carmine to differentiate cellular structures, a critical step forward in understanding tissue organization.[6] Gerlach's accidental discovery that leaving tissue in the carmine solution overnight yielded clearer results highlighted the empirical nature of early staining protocol development.[17]

The Chemical Logic of Carmine Staining: A Tale of Mordants and Bonds

The efficacy of carmine as a biological stain is not inherent to carminic acid alone but relies on its interaction with a mordant, typically an aluminum salt.[9][18] The aluminum acts as a bridge, forming a coordination complex with the carminic acid and then binding to specific tissue components. This "lake" is the true staining agent.

The precise mechanism of carmine staining can vary depending on the formulation and the target structure:

-

Nuclear and Chromosome Staining: The positively charged aluminum-carmine complex binds to the negatively charged phosphate groups of the DNA backbone in the nucleus and chromosomes. This interaction is primarily through coordination bonds, possibly supplemented by hydrogen bonds.[4][5][19]

-

Glycogen Staining: In formulations like Best's carmine, the staining of glycogen is thought to occur through hydrogen bonding.[4][5][19] The historical practice of using heat to dissolve carmine could be detrimental to this process by potentially damaging the carmine molecule.[4][5]

-

Mucin Staining: Acidic mucins, which are rich in carboxyl and sulfate groups, react ionically with the carmine complex. The specificity of stains like Mayer's mucicarmine may be due to the formation of unique polymeric carmine molecules in the presence of aluminum chloride.[4][5][19]

The following diagram illustrates the general principle of mordant-based staining with carmine.

Caption: General principle of carmine staining with a mordant.

Foundational Carmine Staining Protocols

The following are representative historical protocols that laid the groundwork for histological staining. It is important to note that these early methods were often imprecise, with success depending heavily on the quality of the carmine and the experience of the microscopist.

Gerlach's Ammoniacal Carmine Stain (Conceptual Reconstruction)

Experimental Workflow:

Caption: Conceptual workflow of Gerlach's carmine staining.

Mayer's Carmalum (for Nuclear Staining)

Paul Mayer's carmalum is a classic alum-carmine stain that provides a sharp and clean nuclear stain.

Reagent Preparation:

| Component | Quantity |

| Carmine | 1 g |

| Potassium Alum | 10 g |

| Distilled Water | 200 mL |

Protocol:

-

Dissolve the potassium alum in the distilled water with heat.

-

Add the carmine powder.

-

Cool the mixture and then filter.

Mayer's Mucicarmine (for Mucin Staining)

This formulation is specific for staining acidic mucins.

Reagent Preparation:

| Component | Quantity |

| Carmine | 1 g |

| Aluminum Chloride (anhydrous) | 0.5 g |

| Distilled Water | 2 mL |

| 50% Ethanol | 100 mL |

Protocol:

-

Combine the carmine, aluminum chloride, and distilled water.

-

Heat the mixture until the color changes to a deep maroon red.

-

Cool the solution and add the 50% ethanol.

-

Allow the solution to stand for 24 hours before use.[20]

Staining Procedure (General):

-

Bring paraffin-embedded sections to water through xylene and a graded ethanol series.

-

Stain with the prepared carmine solution for the desired time (this can range from minutes to hours).

-

Differentiate, if necessary, with an acidic alcohol solution to remove background staining.

-

Wash the sections.

-

Counterstain if desired.

-

Dehydrate through a graded ethanol series, clear in xylene, and mount.

Challenges and Legacy

Despite its groundbreaking role, carmine was not without its difficulties. The aforementioned batch-to-batch variability was a significant source of frustration for early researchers.[4][5] Furthermore, the methods of solubilizing carmine, which often involved heat, could damage the dye molecule and affect its staining properties.[4][5] Modern methods of dissolving carmine by raising the pH of the aqueous solvent above 12 can mitigate this issue.[4][5][19]

The advent of synthetic aniline dyes in the latter half of the 19th century, starting with William Henry Perkin's mauveine, provided a wider and more consistent palette of stains for histologists.[6] However, carmine's legacy endures. It established the fundamental principle of differential staining and the use of mordants, concepts that are still central to many histological techniques today. Aceto-carmine remains a popular and effective stain for chromosome squash preparations in cytogenetics.[5]

Conclusion

Carmine's journey from an insect-derived pigment to a cornerstone of early biological staining is a testament to the ingenuity and perseverance of the first microscopists. By empirically developing methods to stain and differentiate the microscopic components of tissues, pioneers like Hill, Corti, and Gerlach transformed a world of translucent gray into a vibrant landscape of discovery. For today's researchers, understanding the history and the fundamental chemical principles of these early staining techniques provides not only a valuable historical perspective but also a deeper appreciation for the elegant chemistry that underpins our ability to visualize the building blocks of life.

References

-

Dapson, R.W. (2007). The history, chemistry and modes of action of carmine and related dyes. Biotechnic & Histochemistry, 82(4-5), 173-187. [Link]

-

Javaeed, A., Tashkandi, A., & Mohammed Saleh, A. (2021). Histological Stains in the Past, Present, and Future. Cureus, 13(10), e18484. [Link]

-

Wikipedia. (n.d.). Joseph von Gerlach. [Link]

-

Dapson, R.W. (2007). The history, chemistry and modes of action of carmine and related dyes. ResearchGate. [Link]

-

Kuhlmann, W.D. (n.d.). Carmine staining methods. Laboratory Diagnostics & Cell Science Kuhlmann. [Link]

-

Semantic Scholar. (n.d.). The history, chemistry and modes of action of carmine and related dyes. [Link]

-

Creative Bioarray. (n.d.). Carmine Alum Staining Protocol. [Link]

-

UNSW Embryology. (2012). File:Joseph von Gerlach.jpg. [Link]

-

YouTube. (2023). Biography of Joseph Von Gerlach and his discoveries in Histology. [Link]

-

Embryo Project Encyclopedia. (2017). The Formation of Reticular Theory. [Link]

-

The Victorian Web. (2017). Joseph von Gerlach (1820-1896). [Link]

-

Taylor & Francis Online. (2009). The history, chemistry and modes of action of carmine and related dyes. [Link]

-

Britannica. (n.d.). Carmine. [Link]

-

Asian Journal of Health Sciences. (n.d.). Histological stains and their application in teaching and research. [Link]

-

Wikipedia. (n.d.). Carmine. [Link]

-

McGill University Office for Science and Society. (2017). Carmine Dye and the Cochineal Insect. [Link]

-

StainsFile. (n.d.). Carmine. [Link]

-

Biognost. (n.d.). CARMINE , C.I. 75470. [Link]

-

Smithsonian Magazine. (2022). Scientists Are Making Cochineal, a Red Dye From Bugs, in the Lab. [Link]

-

Renewable Carbon. (2023). Debut Scores Breakthrough in Carmine Bioproduction and Unveils Plans to Launch the First-ever Molecular Replica of the Vibrant Red Pigment. [Link]

-

StainsFile. (n.d.). Mayer's Mucicarmine for Mucins. [Link]

-

journalssystem.com. (2023). Easy, fast, cheap, informative, and pretty – staining of plant sections with Mayer's mucicarmine and Lugol's reagent. [Link]

-

Martini, A., Mazzarello, P., Mira, E., & Mudry, A. (2022). Alfonso Corti and the discovery of the hearing organ: the man, his life, his works. Acta Otorhinolaryngologica Italica, 42(2), 97–105. [Link]

-

Hearing Health & Technology Matters. (2023). The Organ of Corti: Who Was Alfonso Corti? Cochlear Explorers Part 1. [Link]

-

PubMed. (1986). [Science and life--the history of Marquis Alfonso Corti]. [Link]

-

Britannica. (n.d.). Alfonso, Marchese Corti. [Link]

-

Kley, W. (1986). Alfonso Corti (1822-1876)--discoverer of the sensory end organ of hearing in Würzburg. ORL; journal for oto-rhino-laryngology and its related specialties, 48(2), 61–67. [Link]

Sources

- 1. Carmine | Natural Dye, Cochineal, Insect Dye | Britannica [britannica.com]

- 2. Carmine Dye and the Cochineal Insect | Office for Science and Society - McGill University [mcgill.ca]

- 3. Carmine - Wikipedia [en.wikipedia.org]

- 4. The history, chemistry and modes of action of carmine and related dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Histological Stains in the Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. ajhs.biomedpress.org [ajhs.biomedpress.org]

- 9. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 10. audiologiaefoniatria.padovauniversitypress.it [audiologiaefoniatria.padovauniversitypress.it]

- 11. Alfonso, Marchese Corti | Italian scientist | Britannica [britannica.com]

- 12. Alfonso Corti (1822-1876)--discoverer of the sensory end organ of hearing in Würzburg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Joseph von Gerlach - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. File:Joseph von Gerlach.jpg - Embryology [embryology.med.unsw.edu.au]

- 16. Joseph von Gerlach (1820-1896) [victorianweb.org]

- 17. The Formation of Reticular Theory | Embryo Project Encyclopedia [embryo.asu.edu]

- 18. stainsfile.com [stainsfile.com]

- 19. tandfonline.com [tandfonline.com]

- 20. stainsfile.com [stainsfile.com]

Difference between carmine, carminic acid, and cochineal extract.

An In-depth Technical Guide to Differentiating Carmine, Carminic Acid, and Cochineal Extract for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of natural colorants, the crimson hues derived from the cochineal insect (Dactylopius coccus) have been utilized for centuries, prized for their vibrancy and stability.[1][2] For professionals in research, science, and drug development, a precise understanding of the terminology and chemical distinctions between cochineal-derived products is paramount for accurate formulation, regulatory compliance, and scientific investigation. This guide provides a detailed technical exploration of cochineal extract, carminic acid, and carmine, elucidating their origins, chemical identities, production processes, and key differentiators.

From Insect to Extract: The Genesis of a Natural Colorant

The journey of these red colorants begins with the female cochineal insect, which feeds on prickly pear cacti.[3][4] These insects produce carminic acid as a natural defense mechanism against predators.[3][5] The initial step in harnessing this color is the harvesting and drying of these insects.[2][3]

Cochineal Extract is the initial product obtained from processing the dried bodies of the female cochineal insects.[4][6] It is a water-soluble extract whose primary coloring component is carminic acid.[1] The extraction is typically achieved by boiling the crushed insects in water or an acidic solution.[3][5][7] The resulting solution, once filtered to remove insoluble insect matter, is known as cochineal extract.[7] This extract contains carminic acid along with other organic materials derived from the insect.[8] In the European Union, cochineal extract, carminic acid, and carmines are collectively designated by the E number E120.[6][9]

The Core Chromophore: Carminic Acid

Carminic Acid is the principal coloring molecule responsible for the characteristic red hue of cochineal-derived products.[10][11] Chemically, it is a hydroxyanthraquinone with a glucose unit attached, making it a C-glucoside.[10][12] Its IUPAC name is 7-α-D-glucopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid.[13]

The color of carminic acid is highly pH-sensitive. In acidic conditions (pH 3-4), it exhibits an orange shade, transitioning to red around neutral pH and violet at an alkaline pH of 9.[14] This property is a critical consideration in formulation chemistry. Carminic acid can be isolated and purified from cochineal extract for use as a distinct chemical entity.

The Pigment Form: Carmine

Carmine is a more stable and less soluble pigment derived from carminic acid.[1][9] It is produced through a process known as "laking," where carminic acid is precipitated with a metal salt.[1] To create carmine, the aqueous cochineal extract containing carminic acid is treated with an aluminum salt, often in the form of alum (potassium aluminum sulfate), and sometimes calcium salts.[7][9][15] This causes the formation of an insoluble aluminum or calcium-aluminum chelate of carminic acid, which precipitates out of the solution.[7][9][16] This precipitate is then filtered, washed, and dried to yield carmine powder.[3]

Unlike the water-soluble cochineal extract and carminic acid, carmine is largely insoluble in water and acidic solutions but will dissolve in alkaline solutions.[17] This insolubility makes it a stable pigment for various applications where color bleeding is undesirable. The final shade of carmine can be modified by the choice of the precipitating metal ion and the addition of other substances like lime for purple hues.[7][9]

Visualizing the Transformation

The following diagram illustrates the production pathway from the raw insect material to the final colorant forms.

Caption: Production pathway from cochineal insect to colorants.

Comparative Analysis: A Tabular Summary

| Feature | Cochineal Extract | Carminic Acid | Carmine |

| Source | Dried female Dactylopius coccus insects[6] | Purified from Cochineal Extract[4] | Precipitated from Cochineal Extract[7][9] |

| Chemical Identity | Aqueous extract containing carminic acid and other insect-derived matter[8] | C22H20O13, a hydroxyanthraquinone C-glucoside[8][10] | Aluminum or calcium-aluminum chelate of carminic acid[9][16] |

| Solubility in Water | Soluble[1][6] | Soluble[18] | Generally insoluble[9] |

| Solubility in Acid | Soluble | Soluble | Insoluble |

| Solubility in Alkali | Soluble | Soluble[18] | Soluble[17] |

| Physical Form | Dark red liquid or powder[8] | Red-orange crystalline powder[15] | Bright red to dark red powder or friable pieces[16][17] |

| Stability | Good heat and light stability[1] | Excellent heat and light stability[18] | Excellent heat and light stability[19] |

| Common Applications | Beverages, yogurts, candies[6][16] | Food colorant, histological stain, analytical standard[12] | Cosmetics, coatings, foods where color migration is a concern[7][16] |

| Regulatory ID (EU) | E120[6] | E120[20] | E120[9] |

Experimental Protocol: Laboratory-Scale Extraction of Carminic Acid

This protocol outlines a conventional method for extracting carminic acid from dried cochineal insects.

Objective: To extract and isolate carminic acid from dried cochineal insects.

Materials:

-

Dried cochineal insects, finely ground

-

Distilled water

-

Hydrochloric acid (HCl), 0.1 M

-

Beakers and Erlenmeyer flasks

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

pH meter or pH strips

Methodology:

-

Preparation: Weigh 10 g of finely ground cochineal insects and place them into a 500 mL beaker.

-

Extraction: Add 200 mL of distilled water to the beaker. This creates a solid-to-liquid ratio of 1:20 g/mL.[21]

-

Heating and Stirring: Place the beaker on a heating mantle with a magnetic stir bar. Heat the mixture to boiling while stirring continuously. Maintain a gentle boil for 30 minutes to facilitate the extraction of carminic acid.[21]

-

Cooling: After 30 minutes, remove the beaker from the heat and allow the mixture to cool to room temperature.

-

Filtration: Separate the aqueous extract from the solid insect residue by vacuum filtration using a Buchner funnel and appropriate filter paper. The resulting colored filtrate is the crude cochineal extract containing carminic acid.[21]

-

Acidification (Optional Purification Step): To further purify the carminic acid, the pH of the extract can be adjusted. Slowly add 0.1 M HCl to the filtrate while monitoring the pH. Acidification can help precipitate some impurities.

-

Further Purification (Advanced): For higher purity, advanced techniques such as column chromatography would be employed following the initial extraction.

Regulatory and Safety Considerations

In the United States, both cochineal extract and carmine are classified by the FDA as color additives exempt from certification.[6][22] However, due to the potential for allergic reactions in sensitive individuals, the FDA mandates that their presence be explicitly declared on food and cosmetic labels.[6][23] The European Food Safety Authority (EFSA) has also re-evaluated these additives (E120) and established an Acceptable Daily Intake (ADI) of 5 mg/kg of body weight per day.[6]

Conclusion

A clear distinction between cochineal extract, carminic acid, and carmine is crucial for scientific accuracy and product development. Cochineal extract is the initial aqueous extract from the insect. Carminic acid is the specific water-soluble molecule responsible for the color. Carmine is the insoluble pigment created by precipitating carminic acid with metal salts. Understanding these differences in their chemical nature, solubility, and production processes allows researchers and developers to select the appropriate colorant for their specific application, ensuring stability, desired hue, and regulatory compliance.

References

- KidsAdvisory. (2025, May 6). Cochineal Extract.

- Wikipedia. (n.d.). Carmine.

- Britannica. (2025, December 19). Carmine.

- IDRC Digital Library. (n.d.). Carmine Dye Extraction Process and the Cochineal Insect.

- Sensient. (n.d.).

- Imbarex. (2023, October 4). How Is E120 Made: Unveiling the Production Process of Carmine.

- PubMed. (2005). A method for determining identity and relative purity of carmine, carminic acid and aminocarminic acid.

- Taylor & Francis Online. (2009, July 12). A Simple Assay Procedure for Carmine and Carminic Acid Samples.

- Green'Ing. (n.d.). Cochineal extract.

- Semantic Scholar. (n.d.). On the structure of carminic acid and carmine.

- BenchChem. (2025).

- Taylor & Francis Online. (2009, July 12). A method for determining identity and relative purity of carmine, carminic acid and aminocarminic acid.

- International Association of Color Manufacturers. (n.d.). Cochineal Extract; Carmines.

- ResearchGate. (n.d.). Scheme 1.

- Wikipedia. (n.d.). Carminic acid.

- Orginor Natural. (n.d.). Carmine and Carminic Acid.

- Center for Science in the Public Interest. (2022, February 4). Carmine/cochineal.

- ResearchGate. (n.d.).

- Federal Register. (2006, January 30).

- Bioway Organic. (2024, May 15). What is Carmine Cochineal Extract Used For?.

- Campden BRI. (n.d.). "Goodbye" to cochineal.

- FDA. (2009, January 5). FDA Requires Label Declaration of Cochineal Extract and Carmine on All Foods and Cosmetics.

- Imbarex. (2024, December 6).

- PubMed. (2018). HPLC/PDA determination of carminic acid and 4-aminocarminic acid using relative molar sensitivities with respect to caffeine.

- JECFA. (2000). COCHINEAL EXTRACT.

- ResearchGate. (n.d.). Structures of carminic acid and 4-aminocarminic acid.

- Ask USDA. (2025, September 10). askFSIS Public Q&A: Carmine and Cochineal Extract.

- Scribd. (n.d.).

- Food Ingredient Solutions. (n.d.). Carminic Acid Color / Cochineal Extract Color.

- The natural products carmine and carminic acid have been used extensively in both analytical chemistry and food and drug indus. (n.d.).

- The Natural Dye Store. (n.d.). Cochineal Extract (Carminic Acid).

- American Chemical Society. (2022, February 14). Carminic acid.

- ResearchGate. (n.d.). Spectrophotometric scans of carmine (C), carminic acid (CA) and aminocarminic acid (ACA) using high pH (12.50 Á/12.60) solutions.

- ChemBK. (2024, April 9). carmine.

- NIH. (2018, July 4).

- Inchem.org. (n.d.). COCHINEAL EXTRACT, CARMINE, AND CARMINIC ACID.

- Imbarex. (2020, October 28). Carmine for Food Industries: Everything You Need to Know.

Sources

- 1. sensientpharma.com [sensientpharma.com]

- 2. naturaldyestore.com [naturaldyestore.com]

- 3. imbarex.com [imbarex.com]

- 4. Cochineal extract | GREENING [green-ingredients.com]

- 5. imbarex.com [imbarex.com]

- 6. kidsadvisory.com [kidsadvisory.com]

- 7. Carmine | Natural Dye, Cochineal, Insect Dye | Britannica [britannica.com]

- 8. fao.org [fao.org]

- 9. Carmine - Wikipedia [en.wikipedia.org]

- 10. Carminic acid - Wikipedia [en.wikipedia.org]

- 11. Carmine/cochineal | Center for Science in the Public Interest [cspi.org]

- 12. acs.org [acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Color Catalog / Carminic Acid Color / Cochineal Extract Color [foodcolor.com]

- 15. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]

- 16. iacmcolor.org [iacmcolor.org]

- 17. chembk.com [chembk.com]

- 18. researchgate.net [researchgate.net]

- 19. imbarex.com [imbarex.com]

- 20. Cochineal regulations: carminic acid, carmines or E120 to be used on food labels from Campden BRI [campdenbri.co.uk]

- 21. benchchem.com [benchchem.com]

- 22. Federal Register :: Listing of Color Additives Exempt From Certification; Food, Drug, and Cosmetic Labeling: Cochineal Extract and Carmine Declaration [federalregister.gov]

- 23. FDA Requires Label Declaration of Cochineal Extract and Carmine on All Foods and Cosmetics [thefdalawblog.com]

A Technical Guide to the Spectrophotometric Properties and Analysis of Carmine

Executive Summary

Carmine, a vibrant red colorant derived from the aluminum or calcium-aluminum lake of carminic acid, is of significant interest across the pharmaceutical, food, and cosmetic industries. Its utility is intrinsically linked to its distinct chemical and physical properties, which are amenable to precise characterization by UV-Visible spectrophotometry. This guide provides a comprehensive exploration of the spectrophotometric characteristics of carmine and its parent compound, carminic acid. We delve into the foundational principles governing its light-absorbing properties, the profound influence of systemic variables such as pH and metal chelation, and the practical application of these principles in robust analytical methodologies. This document is intended for researchers, quality control analysts, and formulation scientists, offering field-proven insights and detailed protocols to ensure accurate and reliable quantification and identification of carmine derivatives.

The Chromophore: Understanding Carminic Acid

The color of carmine originates from its primary constituent, carminic acid (C₂₂H₂₀O₁₃), a hydroxyanthraquinone derivative.[1][2] The molecule's core structure, featuring an extensive network of conjugated π-bonds within the anthraquinone system, is the chromophore responsible for absorbing light in the visible spectrum. The perceived color is the complement of the wavelengths of light absorbed.[1] The various hydroxyl and carboxylic acid functional groups appended to this core are critical, as their protonation state directly influences the electron distribution within the chromophore, leading to significant, analytically useful shifts in the absorption spectrum.

Core Spectrophotometric Properties

UV-Visible Absorption Spectrum

Carminic acid exhibits a characteristic absorption profile with a primary, strong absorption band in the visible region and secondary peaks in the ultraviolet range. In an acidic aqueous environment (e.g., 0.02 M HCl), the maximum absorption (λmax) in the visible range is observed at approximately 490 nm.[3] This peak is attributed to the π → π* electronic transitions within the conjugated system of the molecule. Additional absorption peaks can be found in the UV region, which correspond to electronic transitions within the aromatic ring structures.[4]

Molar Absorptivity: A Constant for Quantification

For quantitative analysis, the molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter. It forms the basis of the Beer-Lambert Law (A = εbc), which relates absorbance (A) to concentration (c). For carminic acid, the molar extinction coefficient has been determined to be 8,595 L·mol⁻¹·cm⁻¹ at 490 nm in 0.02 M aqueous hydrochloric acid.[3] This value serves as a foundational constant for direct quantitative assays under these specific conditions.

Critical Factors Influencing the Absorption Spectrum

The spectrophotometric profile of carminic acid is not static; it is highly sensitive to its chemical environment. Understanding these influences is paramount for developing robust and reliable analytical methods.

The Profound Effect of pH

The pH of the solution is the most significant variable affecting the absorption spectrum of carminic acid.[2] The molecule possesses multiple acidic protons on its hydroxyl and carboxylic acid groups. As the pH of the solution increases, these groups deprotonate, altering the electronic structure of the conjugated system. This results in a bathochromic shift (a shift to longer wavelengths) of the λmax and a visible color change from orange-red in acidic conditions to red and finally magenta at basic pH.[2][5]

This pH-dependent spectral shift is a key characteristic used for both qualitative identification and in advanced analytical methods.[6] For example, at a very low pH of ~2.0, carminic acid has a λmax of 490-500 nm, whereas at a very high pH of ~12.5, the λmax shifts to 565-570 nm.[7][8]

Caption: pH-induced structural and spectral shifts of carminic acid.

Metal Chelation: The Formation of Carmine

"Carmine" is chemically distinct from "carminic acid." Carmine is an aluminum-calcium complex (or lake) of carminic acid.[3] This chelation with metal ions fundamentally alters the electronic properties of the chromophore, resulting in a different absorption spectrum and enhanced stability. The exact constitution of carmine can be complex, often including proteinaceous material from the source insect.[3]

Spectrophotometrically, carmine can be distinguished from free carminic acid, particularly at high pH. At a pH of 12.5-12.6, carmine exhibits a primary absorbance peak at approximately 530-535 nm, which is distinctly different from the 565-570 nm peak of uncomplexed carminic acid under the same conditions.[5][7][8] This difference is the cornerstone of a reliable method for identifying the specific cochineal derivative present in a sample.[9]

Spectrophotometric Analysis: Protocols and Methodologies

Principle of Quantitative Analysis

The quantification of carmine or carminic acid relies on the Beer-Lambert Law. A calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their corresponding absorbances at the analytical wavelength (λmax). The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the linear regression of the calibration curve. Studies have demonstrated linearity in ranges such as 0.04–5.0 μg/mL.[10]

Experimental Protocol: Quantification of Carminic Acid in a Sample

This protocol provides a generalized workflow. Causality Note: The choice of acid hydrolysis is critical when analyzing carmine, as it is necessary to break the metal-carminic acid chelate to release the free carminic acid for accurate quantification against a carminic acid standard.

1. Reagent & Standard Preparation:

- Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of carminic acid reference standard and dissolve it in 100 mL of 0.02 M HCl. (Note: Carminic acid is soluble in water or alcohol).[1]

- Calibration Standards: Prepare a series of working standards (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with 0.02 M HCl.

- Blank: Use 0.02 M HCl.

2. Sample Preparation (Acid Hydrolysis for Carmine):

- Accurately weigh a homogenized sample known to contain carmine.

- Add a defined volume of 2 M HCl and boil for approximately 2 minutes to hydrolyze the carmine complex and release free carminic acid.[11]

- Cool, quantitatively transfer to a volumetric flask, and dilute to volume with deionized water.

- Centrifuge or filter the solution to remove any particulate matter. The resulting clear supernatant is the test solution.

- Note: Further dilution with 0.02 M HCl may be necessary to bring the absorbance into the linear range of the calibration curve.

3. Spectrophotometric Measurement:

- Set the spectrophotometer to scan the visible range (e.g., 400-700 nm) to confirm the λmax is ~490 nm.

- Set the analytical wavelength to the determined λmax (approx. 490 nm).

- Zero the instrument using the 0.02 M HCl blank.

- Measure the absorbance of each calibration standard and the prepared sample solution(s).

4. Data Analysis:

Plot a calibration curve of Absorbance vs. Concentration (µg/mL).

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is typically desired.[10]

Calculate the concentration of carminic acid in the sample solution using the regression equation.

Account for all dilution factors to report the final concentration in the original sample.

Caption: Workflow for the quantitative analysis of carminic acid.

Method Validation & Addressing Interferences

A robust analytical method must be validated. Key parameters include:

-

Linearity: The concentration range over which the assay is accurate and precise.[10]

-

Limit of Detection (LOD): The lowest concentration that can be reliably detected. (e.g., 0.012 µg/mL).[10]

-

Limit of Quantification (LOQ): The lowest concentration that can be accurately quantified. (e.g., 0.04 µg/mL).[10]

-

Accuracy & Precision: Assessed through recovery studies and replicate analyses. Recoveries in the range of 93.7–105.8% have been reported.[10]

Interferences: Complex matrices in food or drug products can interfere with analysis. Turbidity can be removed by filtration or centrifugation. Interfering colors may require more advanced sample cleanup. Techniques like Cloud Point Extraction (CPE) have been successfully developed to separate and pre-concentrate carmine from complex food samples prior to spectrophotometric determination, enhancing both sensitivity and selectivity.[10][12]

Differentiating Cochineal Derivatives: A Two-Step pH Protocol

Commercial samples may be mislabeled or contain different cochineal derivatives. A two-step spectrophotometric scan at extreme pH values provides a powerful and rapid method for identification.[7][9]

Protocol:

-

High pH Scan: Prepare a solution of the dye in deionized water and adjust the pH to 12.5-12.6 with NaOH. Scan the visible spectrum.

-

Low pH Scan: Take an aliquot of the high pH solution and adjust the pH to 1.9-2.1 with HCl. Scan the visible spectrum again.

-

Identification: Compare the observed λmax values at both pH levels to the reference data in the table below.

Table 1: Spectrophotometric Identification of Cochineal Derivatives

| Compound | λmax at pH 1.9-2.1 | λmax at pH 12.5-12.6 | Key Differentiator |

|---|---|---|---|

| Carmine | ~490-500 nm | ~530-535 nm | Distinct peak around 530-535 nm at high pH.[7][8] |

| Carminic Acid | ~490-500 nm | ~565-570 nm | Peak shifts significantly higher than carmine at high pH.[7] |

| Aminocarminic Acid | ~525-530 nm | ~570-575 nm | Distinctly higher λmax than the others at low pH.[7][8] |

Conclusion

UV-Visible spectrophotometry stands as a highly effective, accessible, and reliable technique for the analysis of carmine and its derivatives. The key to its successful application lies in a thorough understanding of the analyte's fundamental properties, particularly the profound and diagnostically useful influence of pH and metal chelation on the absorption spectrum. By leveraging these principles, analysts can develop and validate robust methods for the quantification and identification of carmine in diverse and complex matrices. The protocols and data presented in this guide provide a solid foundation for researchers and quality control professionals to ensure the integrity and quality of products containing this important natural colorant.

References

-

Heydari, R., & Hosseini, M. (2015). A simple method for determination of carmine in food samples based on cloud point extraction and spectrophotometric detection. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 786-791. Retrieved from [Link]

-

Scribd. (n.d.). Spectrophotometric Determination of Carmine Acid in Cochineal Sample. Scribd. Retrieved from [Link]

-

Dadgar, M., et al. (2010). Spectrophotometric determination of carminic acid in human plasma and fruit juices by second order calibration of the absorbance spectra-pH data matrices coupled with standard addition method. Analytica Chimica Acta, 667(1-2), 49-56. Retrieved from [Link]

-

Marshall, P. N., & Horobin, R. W. (1974). A Simple Assay Procedure for Carmine and Carminic Acid Samples. Stain Technology, 49(3), 137-142. Retrieved from [Link]

-

Dapson, R. W. (2005). A method for determining identity and relative purity of carmine, carminic acid and aminocarminic acid. Biotechnic & Histochemistry, 80(5-6), 201-205. Retrieved from [Link]

-

University of the Incarnate Word. (n.d.). The effect of pH on the color of carminic acid in cochineal. University of the Incarnate Word. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrophotometric scans of carmine (C), carminic acid (CA) and aminocarminic acid (ACA) using low pH (1.90–2.10) solutions. ResearchGate. Retrieved from [Link]

-

Yilmaz, U. T., et al. (2019). Interference-free determination of carmine in food samples using ultrasonic assisted cloud point extraction coupled with spectrophotometry. Chemistry and Science Journal, 10(3), 1-9. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrophotometric scans of carmine (C), carminic acid (CA) and aminocarminic acid (ACA) using high pH (12.50–12.60) solutions. ResearchGate. Retrieved from [Link]

-

Dapson, R. W. (2005). A method for determining identity and relative purity of carmine, carminic acid and aminocarminic acid. Biotechnic & Histochemistry, 80(5-6), 201-205. Retrieved from [Link]

-

Cekic, M., et al. (2022). Indigo Carmine in a Food Dye: Spectroscopic Characterization and Determining Its Micro-Concentration through the Clock Reaction. Molecules, 27(15), 4889. Retrieved from [Link]

-

Dapson, R. W., & Frank, M. (2007). Revised procedures for the certification of carmine (C.I. 75470, Natural red 4) as a biological stain. Biotechnic & Histochemistry, 82(4-5), 223-228. Retrieved from [Link]

-

Zanoni, T. B., et al. (2010). Exploratory study on sequestration of some essential metals by indigo carmine food dye. Eclética Química, 35(4), 17-26. Retrieved from [Link]

-

ResearchGate. (n.d.). Plots of absorbance vs pH of the indigo carmine solution. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). A simple method for determination of carmine in food samples based on cloud point extraction and spectrophotometric detection. ResearchGate. Retrieved from [Link]

-

Lorestan University of Medical Sciences. (2016). A simple method for determination of carmine in food samples based on cloud point extraction and spectrophotometric detection. EPrints. Retrieved from [Link]

-

ResearchGate. (n.d.). pH effect on the adsorption of indigo carmine by Ni nanoscale oxides/Schoenoplectus acutus composite. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2013). Development and Validation of a Quantitative Method for Determination of Carmine (E120) in Foodstuffs by Liquid Chromatography: NMKL Collaborative Study. ResearchGate. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. uiw.edu [uiw.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Spectrophotometric determination of carminic acid in human plasma and fruit juices by second order calibration of the absorbance spectra-pH data matrices coupled with standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Revised procedures for the certification of carmine (C.I. 75470, Natural red 4) as a biological stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A method for determining identity and relative purity of carmine, carminic acid and aminocarminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eprints.lums.ac.ir [eprints.lums.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. serd.artvin.edu.tr [serd.artvin.edu.tr]

A Technical Guide to the Mordant's Role in Carmine Staining: From Chelation to Chromatin

Abstract

Carmine, a vibrant red histological stain with a rich history, owes its efficacy not to the dye molecule alone, but to a critical partnership with a metallic intermediary: the mordant. The active colorant, carminic acid, is ineffectual for most biological staining without this essential component. This guide elucidates the fundamental chemistry underpinning the mordant's role, transforming carminic acid into a potent and selective stain. We will explore the mechanisms of dye-mordant complex formation, the subsequent binding to tissue substrates, and the influence of different mordants on staining outcomes. This document provides researchers, scientists, and drug development professionals with a deep understanding of the principles and practical applications of mordant-based carmine staining, enabling protocol optimization and robust, reproducible results.

The Foundational Chemistry: A Tripartite Interaction

The efficacy of carmine staining relies on a precise interplay between three components: the dye (carminic acid), the mordant (a polyvalent metal ion), and the tissue substrate. Understanding the individual nature of each is paramount to comprehending the staining mechanism.

Carminic Acid: The Chromophore

Derived from the cochineal insect (Dactylopius coccus), the active staining agent is carminic acid (C.I. 75470, Natural Red 4).[1] Its structure is based on an anthraquinone core, which is responsible for its color. Crucially, it possesses multiple hydroxyl (-OH) and a carboxyl (-COOH) group.[2] These functional groups are the sites of interaction with the mordant and are essential for the chelation process that defines this staining technique.[3] On its own, carminic acid has a poor affinity for most tissue components.[4]

The Mordant: The Indispensable Bridge

The term "mordant" derives from the Latin mordere, meaning "to bite," which aptly describes its function of enabling the dye to "bite" onto the tissue.[5][6] A mordant is a polyvalent metal ion that forms coordination complexes with the dye molecule.[7] The most common mordants in histology are trivalent metal ions, particularly aluminum (Al³⁺) and ferric iron (Fe³⁺).[7] The mordant forms both covalent and coordinate bonds with the dye in a process known as chelation.[5] This reaction creates a larger, positively charged molecule called a "lake" or dye-mordant complex, which is the actual staining entity.[5][8]

The Tissue Substrate: The Target

The dye-mordant complex binds to specific chemical moieties within the tissue. The primary targets are negatively charged (anionic) components. In a cell, these include:

-

Nucleic Acids (DNA and RNA): Rich in phosphate groups (-PO₄³⁻), providing a strong negative charge.[7]

-

Acidic Mucopolysaccharides (Glycosaminoglycans): Contain carboxyl and sulfate groups.[9]

-

Proteins: Certain acidic amino acid residues can also provide binding sites.

The Core Mechanism: Chelation and Lake Formation

The transformation of carminic acid into a potent stain begins with its complexation with a metal mordant. The metal ion, such as Al³⁺, is chelated by the functional groups of carminic acid. Spectroscopic and structural studies suggest that the pairs of phenolate groups on the carminic acid molecules are key to chelating Al³⁺ cations.[10] This process neutralizes the dye's anionic charge and imparts a net positive charge from the metal ion, which is crucial for binding to anionic tissue sites. The resulting dye-mordant "lake" is often a large, insoluble colored compound with a dramatically different color and binding affinity than the carminic acid alone.[5][7]

Caption: The mordant acts as a bridge, linking the dye to the tissue.

Common Mordants and Their Impact on Staining

The choice of mordant is a critical experimental variable that dictates the final color, intensity, and specificity of the stain. While aluminum is ubiquitous, other metals offer unique properties.

| Mordant Ion | Common Salt Used | Target Substrate(s) | Typical Resulting Color | Common Formulation(s) |

| Aluminum (Al³⁺) | Aluminum Potassium Sulfate (Alum), Aluminum Chloride | Nuclei, Acidic Mucins, Glycogen | Bright Red to Crimson | Carmalum, Mucicarmine, Best's Carmine [9][11] |

| Iron (Fe³⁺) | Ferric Chloride, Ferrous Sulfate | Chromosomes, Nuclei | Violet, Brown, to Black | Acetocarmine [12][13] |

| Copper (Cu²⁺) | Copper Acetate, Copper Sulfate | General Staining | Bluish Hues | Varies, less common in histology [14][15] |

| Chromium (Cr³⁺) | Chromium Potassium Sulfate (Chrome Alum) | Nuclei | Gray-Violet | Fyg's Carmine [1] |

Organic acids can also act as mordants or modify the staining by shifting the color tones. [14]Iron mordants, in particular, are known to improve the light- and wash-fastness of dyes and can produce dramatic color shifts. [13][16]

Experimental Protocols: A Self-Validating Approach

A trustworthy protocol is one that is reproducible and includes an understanding of why each step is performed. Below are methodologies for preparing two common carmine stains, highlighting the role of the mordant.

Protocol 1: Alum-Mordanted Carmine for Nuclear Staining (Mayer's Carmalum)

This is a progressive nuclear stain where the dye-mordant complex is formed prior to application.

Step-by-Step Methodology:

-

Dissolution: Add 1 g of carminic acid and 10 g of potassium aluminum sulfate (alum) to 200 mL of distilled water.

-

Rationale: Alum serves as the mordant. Using it in excess helps ensure complete complex formation and stability.

-

-

Heating: Gently heat the mixture, allowing it to boil for 60 minutes.

-

Rationale: Heat facilitates the dissolution of the dye and mordant and accelerates the chelation process, forming the carmine-alum lake.

-

-

Cooling & Filtration: Remove from heat, allow to cool completely, and then filter the solution.

-

Rationale: Filtration removes any undissolved particulates or oversized dye-lake aggregates, ensuring a clean staining solution.

-

-

Preservation: Add a crystal of thymol or 0.1% salicylic acid.

-

Rationale: Prevents the growth of mold in the protein-rich solution.

-

-

Staining: Apply to rehydrated tissue sections for 5-60 minutes, depending on desired intensity.

-

Rationale: The positively charged carmine-alum lake binds to the negatively charged nuclear chromatin.

-

-

Validation: A properly stained slide will show crisp, red cell nuclei with a light pink or colorless cytoplasm. [17]

Protocol 2: Iron-Mordanted Acetocarmine for Chromosome Squashes

In this classic cytogenetic stain, iron is often added to intensify the staining of chromosomes.

Step-by-Step Methodology:

-

Stock Solution: Dissolve 10 g of carmine in 1 L of 45% glacial acetic acid. Reflux for several hours.

-

Rationale: The acetic acid acts as a solvent and helps to swell the cellular components, making chromosomes more accessible. [12]2. Mordanting (Intensification): To a portion of the stock solution, add a few drops of a 10% ferric chloride (FeCl₃) solution until the color darkens to a deep violet-red.

-

Rationale: The Fe³⁺ ions act as the mordant, forming a complex with the carmine that has a very high affinity for the chromatin of condensed chromosomes. [12]The color change is a visual confirmation of lake formation. [7]3. Staining: Immerse freshly fixed tissue (e.g., root tips) in the iron-mordanted acetocarmine solution for 30 minutes to several hours.

-

Rationale: The carmine-iron complex binds strongly to the chromosomes.

-

-

Differentiation (Optional): Briefly destain in 45% acetic acid if the cytoplasm is over-stained.

-

Rationale: The acid will slowly break the dye-mordant-tissue bond, and the cytoplasm, having a lower affinity for the stain, will de-stain first.

-

-

Validation: Successful staining will reveal deeply stained, dark red or violet chromosomes against a clear or lightly stained cytoplasm.

Caption: General experimental workflow for carmine staining of paraffin sections.

Troubleshooting Mordant-Related Staining Issues

Many common problems in carmine staining can be traced back to the mordant or the lake formation process.

| Problem | Possible Mordant-Related Cause | Recommended Solution |

| Weak or No Staining | Insufficient mordant concentration in the staining solution. | Prepare a fresh solution with the correct dye-to-mordant ratio. Increase staining time. |

| Old or depleted staining solution where the lake has precipitated out. | Filter the stain before use or prepare a fresh batch. Ensure proper storage. | |

| Non-specific Background Staining | Excess mordant causing aggregation and non-specific deposition. | Filter the staining solution. Introduce a brief differentiation step with acid alcohol to remove background color. [1] |

| Staining solution pH is suboptimal. | Check and adjust the pH of the staining solution according to the established protocol. | |

| Incorrect Color | Incorrect mordant used (e.g., iron contamination in alum). | Use high-purity reagents. Ensure dedicated, clean glassware is used for preparation. [9] |

| pH of the solution has shifted over time. | Prepare fresh staining solution. The color of the lake is highly pH-dependent. [3] | |

| Precipitate on Tissue Section | The dye-mordant complex has precipitated out of the solution. | Always filter the stain immediately before use. Avoid using old or improperly stored solutions. |

Conclusion

The mordant is not merely an additive but the central component that defines the mechanism and application of carmine staining. Through the process of chelation, it transforms carminic acid from a simple chromophore into a sophisticated, positively charged dye-lake capable of forming stable bonds with specific anionic targets within biological tissues. The choice of mordant—most commonly aluminum or iron—provides a powerful tool to modulate the color, intensity, and specificity of the stain, enabling the visualization of diverse structures from nuclei and chromosomes to mucins and glycogen. A thorough understanding of the mordant's role is essential for any researcher aiming to master this historic and valuable histological technique, ensuring the generation of reliable, high-quality data.

References

Sources

- 1. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. sciencenotes.org [sciencenotes.org]

- 6. naturaldyestore.com [naturaldyestore.com]

- 7. stainsfile.com [stainsfile.com]

- 8. reddit.com [reddit.com]

- 9. Carmine - Wikipedia [en.wikipedia.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. stainsfile.com [stainsfile.com]

- 12. ACETOCARMINE STAINING [k-state.edu]

- 13. Iron as a Mordant | Wild Colours natural dyes [wildcolours.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. rjptonline.org [rjptonline.org]

- 16. botanicalcolors.com [botanicalcolors.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Carmine's affinity for nuclear and cytoplasmic structures.

An In-Depth Technical Guide to the Affinity of Carmine for Nuclear and Cytoplasmic Structures

Introduction: Re-examining a Classic Histological Stain

For centuries, carmine has been a cornerstone of biological staining, valued for its vibrant and selective coloration of cellular components.[1] Derived from carminic acid, a natural pigment extracted from the cochineal insect (Dactylopius coccus), carmine's utility is not that of a simple dye but of a complex histochemical reagent whose affinity is dictated by its chemistry and, critically, its partnership with metallic mordants.[1][2] This guide, intended for researchers, scientists, and drug development professionals, moves beyond simple recitation of protocols. It delves into the molecular mechanisms that govern carmine's affinity for both the nucleus and specific cytoplasmic structures, providing the causal framework necessary for its intelligent application, troubleshooting, and interpretation in modern cell biology and pathology. We will explore the chemical principles of dye-mordant chelation and dissect how this complex selectively interacts with diverse biological macromolecules, from the phosphate backbone of nuclear DNA to the hydroxyl-rich polymers of cytoplasmic glycogen.

The Core Chemistry: From Carminic Acid to a Potent Staining Complex

The staining agent in any carmine solution is not carminic acid itself, but a positively charged coordination complex formed between carminic acid and a metallic salt, typically an aluminum or iron salt (alum).[1][3][4][5] This process, known as "mordanting," is the foundational principle of carmine staining.

Carminic Acid: The active colorant, carminic acid, is a C-glycosyl compound of the anthraquinone family.[6] Its structure contains multiple hydroxyl (-OH) and carboxyl (-COOH) groups, which are key to its ability to chelate with metal ions.

The Dye-Mordant Complex (Carmine Lake): When carminic acid is boiled with a mordant like aluminum potassium sulfate (alum), the aluminum ions (Al³⁺) form coordinate bonds with the hydroxyl and carbonyl groups of the carminic acid molecules.[4][7][8] This reaction creates a large, bulky complex, often referred to as a "carmine lake," which carries a net positive charge.[4][9][10] It is this positive charge that drives the complex's affinity for negatively charged (anionic or basophilic) structures within the cell.

Caption: Formation of the carmine-mordant staining complex.

The Nucleus: An Affinity for Chromatin

Carmine's ability to stain cell nuclei a sharp, bright red is one of its most well-known applications, particularly in the form of acetocarmine for chromosome squashes.[1][11][12] This nuclear affinity is a direct consequence of the electrostatic attraction between the positively charged carmine-alum complex and the negatively charged components of chromatin.

Mechanism of Nuclear Staining: The primary target for carmine within the nucleus is the DNA. The phosphate groups (PO₄³⁻) in the sugar-phosphate backbone of DNA impart a strong, consistent negative charge along the length of the molecule. The cationic dye-lake is electrostatically drawn to these anionic sites. The binding is further stabilized by coordination bonds and potentially hydrogen bonds between the dye complex and the nucleoprotein.[13][14][15][16] This strong, stable interaction results in the crisp and specific staining of chromosomes and nuclear chromatin.[13]

Caption: The electrostatic basis of carmine's nuclear affinity.

Experimental Protocol: Acetocarmine Staining for Chromosomes

This protocol is a classic method for visualizing chromosomes in mitotic or meiotic cells, particularly in plant root tips or insect tissues.[11][17][18]

1. Reagent Preparation:

-

Fixative (Carnoy's Solution): 60 ml Ethanol, 30 ml Chloroform, 10 ml Glacial Acetic Acid.[12] Prepare in a fume hood.

-